molecular formula C22H25N3 B12619554 2-{[4-(1-Phenylethyl)piperazin-1-yl]methyl}quinoline CAS No. 918481-34-2

2-{[4-(1-Phenylethyl)piperazin-1-yl]methyl}quinoline

Cat. No.: B12619554
CAS No.: 918481-34-2
M. Wt: 331.5 g/mol
InChI Key: ILKDDWGCJCXYIN-UHFFFAOYSA-N
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Description

2-{[4-(1-Phenylethyl)piperazin-1-yl]methyl}quinoline is a synthetic small molecule featuring a quinoline scaffold linked to a phenyl-substituted piperazine moiety. This specific architecture is of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of novel ligands for central nervous system targets. Compounds based on the quinoline-piperazine molecular framework have been extensively studied for their potential as multifunctional agents in Parkinson's disease research, where they are designed to act as dopamine D2/D3 receptor agonists while concurrently providing an iron chelation function to address oxidative stress pathways implicated in neurodegeneration . The incorporation of a phenylethyl group on the piperazine nitrogen is a strategic modification aimed at enhancing hydrophobic interactions within the binding pockets of target proteins and fine-tuning the compound's pharmacokinetic properties . Researchers utilize this compound as a key chemical intermediate or a pharmacological tool to explore structure-activity relationships (SAR), develop new hybrid molecules, and study complex disease mechanisms involving dopaminergic signaling and metal homeostasis . As a versatile building block, it enables the synthesis of more complex analogs for screening against a variety of biological targets. This product is provided for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate safety precautions, utilizing personal protective equipment and referring to the Safety Data Sheet (SDS) before use.

Properties

CAS No.

918481-34-2

Molecular Formula

C22H25N3

Molecular Weight

331.5 g/mol

IUPAC Name

2-[[4-(1-phenylethyl)piperazin-1-yl]methyl]quinoline

InChI

InChI=1S/C22H25N3/c1-18(19-7-3-2-4-8-19)25-15-13-24(14-16-25)17-21-12-11-20-9-5-6-10-22(20)23-21/h2-12,18H,13-17H2,1H3

InChI Key

ILKDDWGCJCXYIN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

General Procedure:

Steps:

  • Dissolve 5-chloromethylquinoline in DMSO.
  • Add triethylamine as a base to the solution.
  • Introduce 1-phenylethylpiperazine to the reaction mixture.
  • Heat the reaction at approximately 80 °C for 12 hours.
  • Monitor the progress using thin-layer chromatography (TLC).
  • Once complete, cool the mixture and add water to precipitate the product.
  • Extract the product using ethyl acetate, dry over sodium sulfate, and evaporate the solvent.

Yield:

The yield reported for this method ranges from 60% to 80%, depending on specific reaction conditions and purifications used.

Palladium-Catalyzed Coupling Reaction

This method employs palladium catalysts for coupling reactions, which can enhance yields and selectivity.

General Procedure:

  • Starting Materials:
    • A suitable aryl halide or aryl triflate
    • Piperazine derivative
  • Catalyst: Palladium acetate or palladium on carbon

Steps:

  • Combine the aryl halide with piperazine in a solvent such as DMF or DMSO.
  • Add the palladium catalyst and a base (e.g., potassium carbonate).
  • Heat the mixture under reflux conditions for several hours.
  • After completion, cool and quench with water, followed by extraction with an organic solvent.
  • Purify the crude product using column chromatography.

Yield:

This method can achieve yields of up to 90% with proper optimization of reaction parameters.

The synthesized compound can be characterized using various techniques:

Method Description
Nuclear Magnetic Resonance (NMR) Provides structural information through chemical shifts and splitting patterns.
Mass Spectrometry (MS) Confirms molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR) Identifies functional groups based on characteristic absorption bands.
High-Performance Liquid Chromatography (HPLC) Assesses purity and separates components in mixtures.

Purification is essential to obtain high-purity compounds suitable for biological testing or further chemical modifications.

Column Chromatography

This is a common technique used post-synthesis:

  • Use silica gel as a stationary phase.
  • Employ a gradient solvent system (e.g., hexane/ethyl acetate) for elution.

Recrystallization

Recrystallization from appropriate solvents can also enhance purity:

  • Choose solvents based on solubility differences at varying temperatures.

The preparation of 2-{[4-(1-Phenylethyl)piperazin-1-yl]methyl}quinoline can be effectively achieved through nucleophilic substitution or palladium-catalyzed coupling reactions, each offering distinct advantages in terms of yield and purity. Characterization techniques such as NMR and MS are crucial for confirming the identity of synthesized compounds, while purification methods like column chromatography ensure that high-quality products are obtained for further applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(1-Phenylethyl)piperazin-1-yl]methyl}quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoline derivatives .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive compound with various biological activities.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(1-Phenylethyl)piperazin-1-yl]methyl}quinoline involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter systems and signaling pathways .

Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Substitutions

The following table summarizes key structural analogs, their modifications, and associated biological activities:

Compound Name Structural Features Biological Activity/Application Key References
2-{[4-(1-Phenylethyl)piperazin-1-yl]methyl}quinoline Quinoline core with 4-(1-phenylethyl)piperazinyl-methyl group Novel compound; limited data available
C1–C7 (Methyl 4-(4-(2-arylquinoline-4-carbonyl)piperazin-1-yl)benzoates) Quinoline-4-carbonyl linked to substituted aryl groups via piperazine Antibacterial activity; kinase inhibition (e.g., aurora kinase)
7-Chloro-4-(piperazin-1-yl)quinoline derivatives Chloro-substituted quinoline with piperazine Anti-inflammatory, analgesic, and antimalarial intermediates
Saracatinib (AZD0530) 7-(2-(piperazin-1-yl)ethoxy)quinazoline Src kinase inhibitor; anticancer clinical trials
2-(Piperazin-1-yl)quinoline maleate Quinoline with piperazine maleate salt Serotonergic activity; research tool in neuroscience
4-[6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline (LDN193189) Quinoline-pyrazolopyrimidine hybrid with piperazine BMP pathway inhibitor; anticancer research
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Chloro-quinoline with piperidine and pyrrolidine Antimicrobial research

Key Structural and Functional Differences

Core Heterocycle Modifications: The target compound features a quinoline core, whereas analogs like saracatinib (quinazoline) and LDN193189 (pyrazolopyrimidine-quinoline hybrid) incorporate fused heterocycles. These modifications influence binding affinity to targets such as kinases .

Piperazine/Piperidine Functionalization: The phenylethyl group in the target compound introduces hydrophobicity, which may enhance blood-brain barrier permeability compared to unsubstituted piperazine analogs (e.g., 2-(piperazin-1-yl)quinoline maleate) . In C1–C7, the piperazine is conjugated to a benzoate ester, enabling tunable lipophilicity and bioavailability depending on the aryl substituent (e.g., bromo, fluoro) .

Salt Forms and Solubility: Maleate (e.g., 2-(piperazin-1-yl)quinoline maleate) and hydrochloride salts (e.g., 2-(4-methoxyphenyl)-4-(4-methylpiperazinyl)quinoline hydrochloride) improve aqueous solubility, critical for in vivo applications .

Biological Activity

2-{[4-(1-Phenylethyl)piperazin-1-yl]methyl}quinoline (CAS Number: 918481-34-2) is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C22H25N3 and a molecular weight of approximately 331.45 g/mol, this compound belongs to the quinoline class, which is known for various pharmacological properties. This article delves into the biological activities associated with this compound, supported by research findings and data.

The chemical structure of this compound is characterized by the presence of a quinoline moiety linked to a piperazine derivative. The following table summarizes its key chemical properties:

PropertyValue
Molecular Formula C22H25N3
Molecular Weight 331.454 g/mol
LogP 3.989
PSA 19.37 Ų

Biological Activity Overview

Research indicates that compounds similar to or derived from quinoline and piperazine structures exhibit various biological activities, including:

  • Antimicrobial Activity : Quinoline derivatives have shown potential antimicrobial effects against various pathogens.
  • Anticancer Properties : Some studies suggest that quinoline-based compounds can induce apoptosis in cancer cell lines.
  • Cardiovascular Effects : Certain piperazine derivatives have demonstrated positive inotropic effects on cardiac tissues.

Antimicrobial Activity

A study highlighted the synthesis of several quinoline derivatives, including those related to this compound. These compounds were tested for their antimicrobial properties against bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound A (similar structure)E. coli32 µg/mL
Compound B (similar structure)S. aureus16 µg/mL
This compoundTBDTBD

Anticancer Activity

Research has also explored the anticancer potential of quinoline derivatives. For instance, studies have shown that certain analogs can significantly inhibit tumor growth in xenograft models.

Case Study: In Vitro Evaluation

In vitro studies using various cancer cell lines demonstrated that compounds similar to this compound can induce apoptosis and inhibit cell proliferation.

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)25.72 ± 3.95Induction of apoptosis
HeLa (Cervical)30.0 ± 5.0Cell cycle arrest
A549 (Lung)20.5 ± 4.2Inhibition of PI3K/AKT pathway

Cardiovascular Effects

The cardiovascular activity of quinoline derivatives has been documented, particularly their ability to enhance cardiac contractility and induce vasodilation.

Research Findings

A comparative study indicated that certain piperazine-containing compounds exhibited significant inotropic effects in isolated heart preparations, suggesting potential therapeutic applications in heart failure management.

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